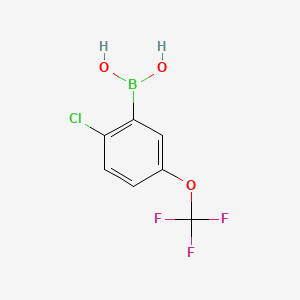

2-Chloro-5-(trifluoromethoxy)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-chloro-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClF3O3/c9-6-2-1-4(15-7(10,11)12)3-5(6)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEHYECKXGVYKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC(F)(F)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376832 | |

| Record name | 2-Chloro-5-(trifluoromethoxy)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022922-16-2 | |

| Record name | 2-Chloro-5-(trifluoromethoxy)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-5-(trifluoromethoxy)phenylboronic acid CAS number

An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethoxy)phenylboronic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in modern organic synthesis. With the CAS Number 1022922-16-2, this reagent is of particular interest to researchers in pharmaceutical development and materials science.[1][2][3] Its unique substitution pattern—featuring a chloro group, a trifluoromethoxy group, and a boronic acid moiety—offers a versatile platform for constructing complex molecular architectures. This document will delve into its physicochemical properties, synthesis, core applications in palladium-catalyzed cross-coupling reactions, and essential safety protocols, providing field-proven insights for its effective utilization in a laboratory setting.

Core Compound Specifications

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1022922-16-2 | [1][2][3] |

| Molecular Formula | C₇H₅BClF₃O₃ | [3] |

| Molecular Weight | 240.37 g/mol | [3] |

| Appearance | White to light yellow solid | [4] |

| Melting Point | Approx. 140-150 °C | [4] |

| Solubility | Soluble in organic solvents like dichloromethane; slightly soluble in water. | [4] |

| Primary Application | Suzuki-Miyaura Cross-Coupling Reagent | [5] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of substituted phenylboronic acids like this compound is typically achieved through a multi-step process starting from a correspondingly substituted aromatic precursor. The key transformation involves the introduction of the boronic acid moiety.

A common and effective method is the metal-halogen exchange of an aryl halide followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis. The choice of an organolithium or Grignard reagent is critical and depends on the compatibility of other functional groups on the aromatic ring. For this specific molecule, the synthesis would logically start from 1-bromo-2-chloro-5-(trifluoromethoxy)benzene.

Causality in Synthesis:

-

Low Temperature: The initial metal-halogen exchange (lithiation) is performed at very low temperatures (e.g., -78 °C) to prevent unwanted side reactions, such as reaction with the trifluoromethoxy group or elimination.

-

Borylation Quench: Triisopropyl borate is a common electrophile for this step. Its bulky isopropyl groups help prevent the formation of over-arylated borate complexes.

-

Acidic Workup: Hydrolysis of the resulting boronate ester to the final boronic acid is achieved with an aqueous acid, which protonates the boronate complex to yield the desired product.

Caption: General synthetic workflow for arylboronic acids.

Core Application: The Suzuki-Miyaura Cross-Coupling

The paramount application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for constructing biaryl structures, which are prevalent in pharmaceuticals and functional materials.[5]

The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry. It is highly lipophilic and acts as a metabolically stable mimic of a methoxy or hydroxyl group, often improving a drug candidate's pharmacokinetic profile. The chloro-substituent provides an additional reactive handle for subsequent transformations or can be a key pharmacophoric element itself.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (the electrophilic partner), forming a Pd(II) complex. The reactivity order is generally I > Br > OTf >> Cl.[6]

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 2-chloro-5-(trifluoromethoxy)phenyl moiety) to the palladium center, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst to re-enter the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Self-Validation and Trustworthiness: This protocol includes checks and rationale. The reaction should be monitored by TLC or LC-MS to confirm the consumption of starting materials. The choice of catalyst, base, and solvent is crucial and may require optimization for different substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Pd(PPh₃)₄ (Palladium Tetrakis(triphenylphosphine)) (2-5 mol%)

-

2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equivalents)

-

Toluene and Ethanol (e.g., 4:1 mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq) and this compound (1.2 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.02-0.05 eq).

-

Solvent and Base Addition: Add the solvent mixture (Toluene:Ethanol) followed by the aqueous Na₂CO₃ solution via syringe. The biphasic mixture ensures that all components, including the inorganic base, are available for the reaction.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed (typically 4-16 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure biaryl product.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent. Boronic acids, in general, are irritants.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7][8]

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or fumes.[7][8] Avoid contact with skin and eyes.[4][7] In case of contact, wash the affected area immediately with plenty of water.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9] Boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), so it is advisable to store them under an inert atmosphere if high purity is required for sensitive reactions.[9]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile building block for synthetic organic chemistry. Its utility is primarily demonstrated in the robust and reliable Suzuki-Miyaura cross-coupling reaction, enabling the synthesis of complex biaryl compounds. The strategic placement of the chloro and trifluoromethoxy groups provides chemists with a tool to introduce desirable electronic and pharmacokinetic properties into target molecules, making it an indispensable reagent in the pipelines of drug discovery and materials science. Proper understanding of its properties, reaction mechanisms, and handling procedures, as outlined in this guide, is key to unlocking its full synthetic potential.

References

- 1. This compound | [frontierspecialtychemicals.com]

- 2. 1022922-16-2|(2-Chloro-5-(trifluoromethoxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. 1022922-16-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Buy [2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid | 2096330-12-8 [smolecule.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.co.uk [fishersci.co.uk]

A Technical Guide to 2-Chloro-5-(trifluoromethoxy)phenylboronic Acid: A Keystone Building Block in Modern Synthesis

Executive Summary & Strategic Overview

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel chemical entities. 2-Chloro-5-(trifluoromethoxy)phenylboronic acid has emerged as a critical reagent, valued for the unique combination of physicochemical properties imparted by its substituents. The trifluoromethoxy (-OCF₃) group, in particular, is a highly sought-after moiety in drug design for its ability to enhance metabolic stability, increase lipophilicity, and modulate pKa, thereby improving the pharmacokinetic profile of parent molecules. This guide provides an in-depth analysis of this versatile compound, covering its core properties, mechanistic rationale in palladium-catalyzed cross-coupling reactions, detailed experimental protocols, and its strategic importance in drug discovery programs.

Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical characteristics is the foundation of its effective application. This compound is a white to light yellow solid at room temperature.[1] Its key properties are summarized below, providing researchers with the essential data for experimental design and execution.

| Property | Value | Source(s) |

| Molecular Weight | 240.37 g/mol | [2] |

| Molecular Formula | C₇H₅BClF₃O₃ | [2] |

| CAS Number | 1022922-16-2 | [2] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | Approx. 140-150 °C | [1] |

| Solubility | Soluble in organic solvents like dichloromethane; slightly soluble in water. | [1] |

The presence of the electron-withdrawing trifluoromethoxy and chloro groups influences the acidity and reactivity of the boronic acid moiety. The -OCF₃ group, in particular, impacts the Lewis acidity of the boron atom, a critical factor in the transmetalation step of cross-coupling reactions.[3]

The Suzuki-Miyaura Reaction: A Mechanistic Deep Dive

The primary utility of this compound lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[4] This Nobel Prize-winning reaction is one of the most robust and versatile methods for forming carbon-carbon bonds.[5] Understanding its mechanism is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

The catalytic cycle involves three fundamental steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl, vinyl, or alkyl halide (the electrophilic partner), forming a Pd(II) complex.

-

Transmetalation : The organic substituent from the organoboron species is transferred to the palladium center. This is the rate-determining step and requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][7]

-

Reductive Elimination : The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6]

Caption: Fig 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol

The following protocol provides a robust, self-validating starting point for a Suzuki-Miyaura coupling reaction using this compound. The causality behind each choice is explained to empower the researcher.

Objective: To couple this compound with a generic aryl bromide (Ar-Br).

Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (Ar-Br) (1.0 equivalent)

-

Pd(PPh₃)₄ (Palladium Tetrakis) (0.03 equivalents)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)

-

Toluene/Water (4:1 mixture)

-

Reaction vessel (e.g., Schlenk flask)

-

Nitrogen or Argon source

Protocol Workflow:

Caption: Fig 2: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), potassium carbonate (3.0 eq), and Pd(PPh₃)₄ (0.03 eq). The use of a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide.

-

Inerting the System: Seal the flask with a rubber septum. Connect it to a Schlenk line and perform three cycles of evacuating the flask under vacuum and backfilling with an inert gas (Nitrogen or Argon). Causality : This step is critical to remove oxygen, which can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, thus inhibiting the reaction.

-

Solvent Addition: Degas the Toluene/Water (4:1) solvent mixture by bubbling inert gas through it for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe. Causality : The biphasic system is common for Suzuki couplings. Toluene solubilizes the organic components, while the aqueous phase dissolves the inorganic base (K₂CO₃), facilitating the activation of the boronic acid at the phase interface.

-

Reaction Execution: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine. Causality : The washes remove the inorganic base and salts, simplifying the subsequent purification.

-

Purification: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Strategic Value in Drug Discovery

This compound is not merely a reagent; it is a strategic tool for molecular design. Its utility is evident in its role as a key intermediate for synthesizing complex molecules with potential therapeutic applications.[4][8]

-

Pharmaceutical Development: It serves as a foundational building block for pharmaceuticals targeting a range of diseases, including cancer.[4][8] The trifluoromethoxy group is often incorporated to block metabolic attack at the para-position, a common liability for aryl rings, and to enhance binding affinity through favorable lipophilic interactions.

-

Agrochemicals: The stability and unique electronic properties conferred by the substituents are beneficial in the development of next-generation pesticides and herbicides.[4]

-

Material Science: The compound is also used in the synthesis of advanced materials where its specific electronic characteristics can be leveraged.[9]

The incorporation of this moiety allows medicinal chemists to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound, accelerating the path from discovery to a viable drug candidate.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires appropriate handling procedures.

-

Hazards: It is classified as an irritant, causing skin and serious eye irritation.[10]

-

Handling: Always handle in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid direct contact with skin and eyes.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place. Some boronic acids can undergo dehydration to form boroxine anhydrides; storage in a desiccator or under inert atmosphere is recommended for long-term stability.

Conclusion

This compound is a high-value, versatile building block with a well-defined role in modern synthetic chemistry. Its utility, primarily through the Suzuki-Miyaura cross-coupling reaction, provides a direct and reliable route to complex biaryl structures. The trifluoromethoxy and chloro substituents offer chemists powerful levers to modulate the steric, electronic, and pharmacokinetic properties of target molecules. A comprehensive understanding of its properties, reaction mechanisms, and handling protocols, as detailed in this guide, is essential for researchers aiming to leverage this reagent to its full potential in drug discovery and material science innovation.

References

-

ChemBK. This compound. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]

-

National Institutes of Health (NIH). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC. Available from: [Link]

-

PubChem. 2-Chloro-5-(trifluoromethyl)phenylboronic acid. Available from: [Link]

-

National Institutes of Health (NIH). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

MDPI. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

-

Divbio Science Europe. 2-CHLORO-5-(TRIFLUOROMETHYL)PHENYLBORONIC ACID. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 1022922-16-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity | MDPI [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Buy [2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid | 2096330-12-8 [smolecule.com]

- 10. 2-Chloro-5-(trifluoromethyl)phenylboronic acid | C7H5BClF3O2 | CID 2782670 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethoxy)phenylboronic acid: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid, a versatile building block in modern organic synthesis. We will delve into its unique structural features, physicochemical properties, and its significant role in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct reactivity of this compound in their synthetic endeavors.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] Among these, the trifluoromethoxy (-OCF3) group has gained considerable attention for its ability to modulate key molecular properties such as lipophilicity, metabolic stability, and electronic characteristics.[1][2] this compound emerges as a particularly valuable synthon, combining the unique attributes of the trifluoromethoxy group with the versatile reactivity of a boronic acid moiety. This guide will explore the fundamental aspects of this compound, providing insights into its structure and reactivity that are critical for its effective application.

Molecular Structure and Physicochemical Properties

Structural Features

This compound possesses a strategically substituted benzene ring. The boronic acid group [-B(OH)2] is located at position 1, a chloro group at position 2, and a trifluoromethoxy group at position 5.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

A compilation of key physicochemical properties for this compound is presented below. These parameters are crucial for designing reaction conditions and understanding the compound's behavior in various solvent systems.

| Property | Value | Reference |

| CAS Number | 1022922-16-2 | [3][4] |

| Molecular Formula | C7H5BClF3O3 | [5] |

| Molecular Weight | 240.37 g/mol | [5] |

| Appearance | White to off-white solid | [5][6] |

| Boiling Point (Predicted) | 303.9 ± 52.0 °C | [5] |

| Density (Predicted) | 1.53 ± 0.1 g/cm3 | [5] |

| pKa (Predicted) | 7.09 ± 0.58 | [5] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [5] |

Note: Some physical properties are predicted values from computational models.

The Influence of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is a powerful modulator of molecular properties.[1][2] Its key characteristics include:

-

Strong Electron-Withdrawing Effect: The high electronegativity of the fluorine atoms makes the -OCF3 group a potent electron-withdrawing substituent.[1][2] This effect is stronger than that of a simple methoxy group and influences the reactivity of the aromatic ring.[1]

-

Increased Lipophilicity: The -OCF3 group significantly enhances lipophilicity, which can improve a molecule's solubility in organic solvents and its ability to cross biological membranes.[1][2] This is a critical parameter in drug design for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[2]

-

Metabolic Stability: The trifluoromethoxy group is generally stable to metabolic degradation, which can lead to a longer biological half-life for drug candidates.[1]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reactant in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[7] This palladium-catalyzed reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and complex organic materials.[8][9]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps:[7][10]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an organic halide.[7][8]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.[7][10]

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[7][10]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following is a representative, non-exhaustive protocol for a Suzuki-Miyaura coupling reaction utilizing this compound. Note: This is a general guideline and optimization of reaction conditions (catalyst, base, solvent, temperature) is often necessary for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

-

Base (e.g., K2CO3, Cs2CO3, Na2CO3)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

-

Solvent and Catalyst Addition: Add the degassed solvent(s) followed by the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a chloro, trifluoromethoxy, and boronic acid group makes this compound a valuable intermediate in the synthesis of novel pharmaceutical agents.[11][12] The trifluoromethyl and trifluoromethoxy groups are present in numerous FDA-approved drugs, highlighting their importance in modern drug design.[13]

The trifluoromethoxy group, in particular, can enhance a drug candidate's:

-

Lipophilicity: Facilitating passage through biological membranes.[13]

-

Metabolic Stability: Increasing the drug's half-life in the body.[13]

-

Binding Affinity: The electron-withdrawing nature of the group can influence interactions with biological targets.[13]

This boronic acid is a key building block for creating complex molecules with potential applications in treating a wide range of diseases.[11][12]

Handling, Safety, and Storage

As with all chemical reagents, proper handling and storage of this compound are essential for ensuring safety and maintaining the integrity of the compound.

Safety Precautions

Boronic acids, in general, are considered irritants.[14] It is crucial to adhere to the following safety measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15][16]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[17][18]

-

Avoid Contact: Prevent contact with skin and eyes.[14][18] In case of contact, flush the affected area with copious amounts of water.[17]

Storage and Stability

To ensure the longevity and reactivity of this compound, the following storage conditions are recommended:

-

Inert Atmosphere: Store under an inert gas such as nitrogen or argon to prevent degradation.[5]

-

Temperature: Keep refrigerated at 2-8°C.[5]

-

Moisture: Protect from moisture, as boronic acids can undergo dehydration to form boroxines.

Conclusion

This compound is a highly valuable and versatile reagent in contemporary organic synthesis. Its unique structural and electronic properties, imparted by the trifluoromethoxy and chloro substituents, make it an indispensable tool for the construction of complex molecular architectures. A thorough understanding of its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, and adherence to proper handling procedures will enable researchers to fully exploit its potential in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

-

Schlosser, M., et al. The trifluoromethoxy group: a long-range electron-withdrawing substituent. Chemistry. 2002 Feb 15;8(4):799-804. [Link]

-

The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Lab Alley. Boric Acid Safety & Hazards. [Link]

-

Chemistry For Everyone. What Are The Safety Precautions For Using Boric Acid?. YouTube. [Link]

-

ChemBK. This compound. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Chem-Impex. Ácido 2-cloro-5-(trifluorometil)fenilborónico. [Link]

-

Reddit. Trifluoromethoxy group electron-withdrawing or electron-donating?. [Link]

-

ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

-

ResearchGate. Reaction mechanism of Suzuki–Miyaura coupling reaction catalyzed by Pd/DG‐COF. [Link]

-

Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]

-

CAS 182344-18-9 2-Chloro-5-(trifluoromethyl)phenylboronic Acid. [Link]

-

Wilson Salt. SAFETY DATA SHEET BORIC ACID. [Link]

-

PubChem. 2-Chloro-5-(trifluoromethyl)phenylboronic acid. [Link]

-

Synthink. Buy [2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid. [Link]

-

MDPI. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

-

Chem-Impex. 2-Chloro-5-(trifluoromethyl)phenylboronic acid. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. 1022922-16-2|(2-Chloro-5-(trifluoromethoxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. 1022922-16-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. mt.com [mt.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. chemimpex.com [chemimpex.com]

- 12. chemimpex.com [chemimpex.com]

- 13. mdpi.com [mdpi.com]

- 14. laballey.com [laballey.com]

- 15. youtube.com [youtube.com]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. wilsonsalt.com [wilsonsalt.com]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethoxy)phenylboronic Acid

Introduction

2-Chloro-5-(trifluoromethoxy)phenylboronic acid is a vital building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its trifluoromethoxy group often enhances metabolic stability and lipophilicity in pharmaceutical candidates, while the chloro and boronic acid functionalities provide versatile handles for cross-coupling reactions. This guide provides an in-depth exploration of the synthesis of this important compound, focusing on the underlying chemical principles, practical experimental protocols, and critical analysis of various synthetic routes.

The primary application of this compound lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.[2] The boronic acid's stability, ease of handling, and functional group tolerance make it an ideal reagent for these transformations.[1][3]

Strategic Synthesis Pathways

The synthesis of arylboronic acids can be broadly approached through several key methodologies.[4][5] For this compound, the most common and practical routes involve the borylation of an organometallic intermediate derived from a corresponding aryl halide. The two primary strategies discussed herein are the Grignard reagent-based route and the organolithium-based route via lithium-halogen exchange.

Retrosynthetic Analysis

A logical retrosynthetic analysis points to a suitably substituted aryl halide as the key precursor. The carbon-boron bond can be formed by reacting an organometallic species (organomagnesium or organolithium) with a boron electrophile, such as a trialkyl borate.

Caption: Retrosynthetic analysis for the target boronic acid.

The choice of the starting aryl halide is critical. While an aryl chloride could be used, the corresponding aryl bromide, 1-bromo-2-chloro-5-(trifluoromethoxy)benzene, is generally preferred due to the greater reactivity of the carbon-bromine bond in forming the necessary organometallic intermediate.[6]

Route 1: Grignard Reagent Pathway

The formation of a Grignard reagent followed by quenching with a trialkyl borate is a classic and widely used method for synthesizing arylboronic acids.[4][7][8]

Mechanism: The reaction proceeds via the initial formation of an arylmagnesium halide (Grignard reagent) from the corresponding aryl bromide and magnesium metal. This highly nucleophilic organometallic species then attacks the electrophilic boron atom of a trialkyl borate, typically trimethyl borate or triisopropyl borate. Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the desired boronic acid.

Caption: Workflow for the Grignard reagent-based synthesis.

Causality Behind Experimental Choices:

-

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) are essential to stabilize the Grignard reagent and prevent its reaction with protic impurities.[9][10]

-

Initiation: The reaction between magnesium and the aryl bromide can sometimes be difficult to initiate. The use of initiators like iodine or 1,2-dibromoethane can be employed to activate the magnesium surface.

-

Temperature Control: The initial formation of the Grignard reagent is exothermic and may require cooling. The subsequent borylation step is typically carried out at low temperatures (-78 °C to 0 °C) to minimize side reactions, such as the formation of diaryl or triaryl boranes.[8]

-

Trialkyl Borate: Triisopropyl borate is often favored over trimethyl borate as it is less prone to undergoing a second addition of the Grignard reagent.

Route 2: Lithium-Halogen Exchange Pathway

An alternative and often more efficient method involves a lithium-halogen exchange reaction followed by borylation.[3][4][11] This method is particularly useful when the Grignard reaction is sluggish or fails.

Mechanism: An organolithium reagent, typically n-butyllithium or t-butyllithium, is used to perform a rapid exchange with the bromine atom of the aryl bromide at low temperatures.[6] This generates a highly reactive aryllithium species, which is then quenched with a trialkyl borate. Similar to the Grignard route, an acidic workup is required to hydrolyze the boronate ester.

Caption: Workflow for the lithiation-borylation synthesis.

Causality Behind Experimental Choices:

-

Temperature: The lithium-halogen exchange must be conducted at very low temperatures (typically -78 °C) to prevent side reactions, such as the aryllithium intermediate reacting with the solvent or other electrophiles present.[11]

-

Organolithium Reagent: The choice between n-butyllithium and t-butyllithium can influence the reaction rate and selectivity. t-Butyllithium is more reactive and can be advantageous for less reactive aryl bromides.[6]

-

Solvent: Anhydrous THF is the most common solvent for this reaction, as it effectively solvates the lithium species.

-

Quenching: The addition of the trialkyl borate is also performed at low temperature to control the exothermicity of the reaction and maximize the yield of the desired boronate ester.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and reagent purity.

Protocol 1: Synthesis via Grignard Reagent

Materials:

-

1-Bromo-2-chloro-5-(trifluoromethoxy)benzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine

-

Anhydrous Magnesium sulfate (MgSO4)

Procedure:

-

Under an inert atmosphere (nitrogen or argon), add magnesium turnings to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine to the flask.

-

Dissolve 1-bromo-2-chloro-5-(trifluoromethoxy)benzene in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the aryl bromide solution to the magnesium turnings and gently warm the flask to initiate the reaction (indicated by the disappearance of the iodine color and bubbling).

-

Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of triisopropyl borate in anhydrous THF to the Grignard reagent solution, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding 1 M HCl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis via Lithiation-Borylation

Materials:

-

1-Bromo-2-chloro-5-(trifluoromethoxy)benzene

-

n-Butyllithium (in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine

-

Anhydrous Magnesium sulfate (MgSO4)

Procedure:

-

Under an inert atmosphere, dissolve 1-bromo-2-chloro-5-(trifluoromethoxy)benzene in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise to the cooled solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Slowly add a solution of triisopropyl borate in anhydrous THF to the aryllithium solution, ensuring the temperature remains at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding 1 M HCl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Purification and Characterization

Purification Strategies

Purification of arylboronic acids can be challenging due to their tendency to form anhydrides (boroxines) and their amphiphilic nature.[12]

-

Recrystallization: This is often the most effective method for obtaining high-purity material.[12][13] A suitable solvent system (e.g., water, ethanol, or a mixture of organic solvents) should be determined empirically.

-

Acid-Base Extraction: The acidic nature of the boronic acid can be exploited for purification. The crude product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then the boronic acid is precipitated by acidification.[12][14]

-

Column Chromatography: While possible, chromatography on silica gel can be problematic due to the Lewis acidic nature of both the silica and the boronic acid, which can lead to tailing and decomposition.[15][16] Using a less acidic stationary phase like neutral alumina or treating the silica gel with a buffer can mitigate these issues.[12][16]

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as a complex multiplet in the aromatic region (typically 7-8 ppm). The boronic acid protons (-B(OH)₂) may appear as a broad singlet, the chemical shift of which is concentration and solvent dependent. |

| ¹³C NMR | The carbon atom attached to the boron will show a characteristic chemical shift. The signals for the carbons bearing the chloro and trifluoromethoxy groups will also be identifiable. |

| ¹⁹F NMR | A singlet corresponding to the -OCF₃ group will be observed. |

| ¹¹B NMR | A broad singlet in the range of 28-33 ppm is characteristic of a tri-coordinated boronic acid.[17] |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the compound should be observed. |

| Melting Point | A sharp melting point is indicative of high purity. |

Safety and Handling

-

Organolithium Reagents: n-Butyllithium and t-butyllithium are pyrophoric and react violently with water. They must be handled under an inert atmosphere using proper syringe techniques.

-

Grignard Reagents: While less reactive than organolithiums, Grignard reagents are also sensitive to moisture and air.

-

Aryl Halides: The starting material, 1-bromo-2-chloro-5-(trifluoromethoxy)benzene, should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Anhydrous solvents are crucial for the success of these reactions. Ensure that all solvents are properly dried before use.

Conclusion

The synthesis of this compound is a well-established process that can be achieved through either a Grignard-based or a lithiation-borylation pathway. The choice of route will depend on the available reagents, equipment, and the reactivity of the starting material. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount to achieving high yields and purity. Proper purification and thorough characterization are essential to ensure the quality of this valuable synthetic building block for its subsequent applications in research and development.

References

- Vertex AI Search. (2023). [2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid.

- The Synthesis and Applications of Heterocyclic Boronic Acids. Synlett, 2003(10), 1533-1548.

- Silva, A. M., et al. (2021).

- The Synthesis and Applications of Heterocyclic Boronic Acids. Current Organic Chemistry, 7(16), 1671-1698.

- Organic Chemistry Portal. (n.d.).

- Google Patents. (2016). US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents.

- Leonori, D., & Aggarwal, V. K. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of chemical research, 47(10), 3174–3183.

- Google Patents. (2013). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.

- American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3371-3375.

- Google Patents. (1999). CA2297780A1 - Synthesis of aryl boronic acids.

- Aggarwal, V. K., & Leonori, D. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174-3183.

- ResearchGate. (2013).

- ChemBK. (2024). This compound.

- ResearchGate. (2021). Synthetic processes to obtain aryl boronic acids.

- CAS 182344-18-9 2-Chloro-5-(trifluoromethyl)phenylboronic Acid. (n.d.). Merck.

- Bode, J. W., & Morandi, B. (2019). OC II (FS 2019). ETH Zurich.

- Google Patents. (2005).

- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Chemical Society Reviews, 51(15), 6543-6593.

- Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol.

- Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2038.

- ResearchGate. (2016).

- ResearchGate. (2022).

- Reddit. (2017).

- Chem-Impex. (n.d.). 2-Chloro-5-(trifluoromethyl)phenylboronic acid.

- ChemicalBook. (n.d.). 2-Chloro-5-(trifluoromethyl)phenylboronic acid(182344-18-9) 1H NMR spectrum.

- Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2266-2276.

- TCI Chemicals. (n.d.). Suzuki Coupling with 2,3,5-Trifluorophenylboronic Acid: A Key for Organic Synthesis.

- Sigma-Aldrich. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene for synthesis.

- Frontier Specialty Chemicals. (n.d.). 2-Chloro-5-(trifluoromethyl)phenylboronic acid.

- ChemNet. (n.d.). 1-Bromo-2-chloro-5-(trifluoromethoxy)benzene.

- PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)phenylboronic acid.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

- Royal Society of Chemistry. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(28), 8272-8278.

- Google Patents. (2008). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.

- Semantic Scholar. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.

- Moldb. (n.d.). 1146214-95-0 | 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester.

- ChemicalBook. (n.d.). Phenylboronic acid(98-80-6) 1H NMR spectrum.

- BLDpharm. (n.d.). 1000577-04-7|1-Bromo-2-chloro-3-methyl-5-(trifluoromethoxy)benzene.

- Google Patents. (2020). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

- Taylor & Francis. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid.

Sources

- 1. Buy [2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid | 2096330-12-8 [smolecule.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ethz.ch [ethz.ch]

- 7. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 8. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 9. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 10. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

- 14. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethoxy)phenylboronic Acid

This guide provides a comprehensive technical overview of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, applications, and safety protocols, grounded in established scientific principles and practical insights.

Introduction: A Key Building Block in Synthesis

This compound is an organoboron compound that has gained significant traction as a building block in synthetic chemistry. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of three distinct functional groups on the phenyl ring—a chloro group, a trifluoromethoxy group, and a boronic acid moiety—provides a unique combination of reactivity and physicochemical properties.

The trifluoromethoxy group, in particular, is of high interest in medicinal chemistry. It can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This makes this compound a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.

Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is paramount for its effective application. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1022922-16-2 | [1] |

| Molecular Formula | C7H5BClF3O3 | [2] |

| Molecular Weight | 240.37 g/mol | [2] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | Approximately 140-150 °C | [3] |

| Solubility | Soluble in organic solvents like dichloromethane; slightly soluble in water. | [3] |

Note: Boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration, which may be present in varying amounts in commercial samples.[4]

Synthesis and Purification

The preparation of this compound typically involves a multi-step synthetic route. A common strategy begins with the chlorination and subsequent electrophilic substitution of a trifluoromethylphenol precursor.[3] The final step often involves the reaction of the corresponding aryl halide with a borating agent.

Illustrative Synthetic Workflow

Caption: Generalized synthetic pathway for this compound.

Step-by-Step Purification Protocol

Purification of arylboronic acids is crucial to remove impurities that can interfere with subsequent reactions. Recrystallization is a common and effective method.

-

Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as a mixture of ethyl acetate and hexane.

-

Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can increase the yield.

-

Filtration: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Causality in Protocol Design: The choice of solvent system is critical; the desired compound should be soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures. Slow cooling is preferred over rapid cooling to allow for the formation of a more pure crystalline lattice.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials.[5][6]

Reaction Mechanism Overview

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[7]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a mixture of toluene and water.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expert Insights: The choice of catalyst, base, and solvent is crucial for the success of the reaction. The base is required to activate the boronic acid for transmetalation.[7] The solvent system must be able to dissolve both the organic and inorganic reagents. Degassing the solvent is essential to prevent the oxidation of the palladium(0) catalyst.

Spectral Data Analysis

Characterization of this compound is typically performed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the chloro and trifluoromethoxy groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the boron atom appearing at a characteristic downfield shift.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretching of the boronic acid group (a broad band around 3300 cm⁻¹), B-O stretching, and C-Cl and C-F stretching vibrations.

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

Hazard Identification

-

Respiratory Irritant: May cause respiratory irritation.[8]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[11]

-

Avoid Inhalation: Avoid breathing dust.[8]

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[11]

-

Hygroscopic Nature: Arylboronic acids can be hygroscopic, so it is important to protect them from moisture.[4][11]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex molecules with potential applications in drug discovery and materials science. Its unique substitution pattern offers chemists a powerful tool for introducing the trifluoromethoxy group into a variety of molecular scaffolds. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in the laboratory.

References

-

ChemBK. This compound. [Link]

-

PubChem. 2-Chloro-5-(trifluoromethyl)phenylboronic acid. [Link]

-

MySkinRecipes. 2-Chloro-5-(trifluoromethyl)benzeneboronic acid. [Link]

-

Organic Process Research & Development. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

-

Organic Syntheses. 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. [Link]

-

Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

-

Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

Molecules. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

-

Lab Alley. How to Store Boric Acid. [Link]

- Google Patents. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.

Sources

- 1. This compound | [frontierspecialtychemicals.com]

- 2. 1022922-16-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Buy [2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid | 2096330-12-8 [smolecule.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 2-Chloro-5-(trifluoromethyl)phenylboronic acid | C7H5BClF3O2 | CID 2782670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. aaronchem.com [aaronchem.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid (CAS No. 1022922-16-2), a critical reagent in modern synthetic chemistry. Addressed to researchers, scientists, and professionals in drug development, this document navigates the theoretical underpinnings of its solubility, the practical challenges posed by the nature of boronic acids, and robust experimental protocols for empirical solubility determination. In the absence of extensive publicly available quantitative data, this guide emphasizes predictive principles based on molecular structure and provides actionable methodologies for in-lab characterization, ensuring a self-validating approach to its application in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Introduction: Compound Significance and Physicochemical Overview

This compound is an indispensable building block in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds. The unique substitution pattern on the phenyl ring—a chloro group at the 2-position and a trifluoromethoxy group at the 5-position—imparts specific electronic and steric properties that are highly valuable in the synthesis of complex molecules for pharmaceuticals and advanced materials.

A fundamental understanding of its solubility is paramount for its effective use. Solubility dictates the choice of solvent systems for reactions, influences reaction kinetics and yields, and is a critical parameter for purification and formulation processes. This guide delves into the core principles governing its solubility to empower researchers in optimizing its application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1022922-16-2 | [1][2][3][4] |

| Molecular Formula | C₇H₅BClF₃O₃ | [1][3] |

| Molecular Weight | 240.37 g/mol | [1][3] |

| Appearance | White to light yellow solid | [5] |

| Melting Point | Approximately 140-150 °C | [5] |

| Qualitative Solubility | Soluble in chlorinated solvents (e.g., dichloromethane); slightly soluble in water. | [5] |

Theoretical Framework for Solubility

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. For this compound, several key features dictate its behavior.

Molecular Structure and Polarity

The molecule possesses both polar and non-polar characteristics.

-

Polar Moiety: The boronic acid group, -B(OH)₂, is polar and capable of acting as both a hydrogen bond donor (via the -OH groups) and acceptor.

-

Non-Polar Moiety: The substituted phenyl ring is largely non-polar and lipophilic.

-

Substituent Effects:

-

The chloro group is electron-withdrawing and contributes to the molecule's overall dipole moment.

-

The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing and highly lipophilic, which can significantly influence interactions with both polar and non-polar solvents.

-

This amphiphilic nature suggests that its solubility will be highest in solvents that can effectively solvate both the polar boronic acid head and the non-polar aromatic ring.

Acidity (pKa) and its Influence

The Challenge of Boroxine Formation

A significant and often overlooked aspect of boronic acid chemistry is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines. This equilibrium is influenced by factors such as temperature, concentration, and the presence of water.

Caption: Boronic Acid-Boroxine Equilibrium.

The formation of boroxine can significantly reduce the solubility of the boronic acid reagent, as boroxines are generally less polar and less soluble than their corresponding acids. This can lead to the precipitation of the reagent from the reaction mixture, lowering the effective concentration and impeding the reaction. It is a field-proven insight that storing boronic acids under dry conditions and using anhydrous solvents when possible can mitigate this issue.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the scarcity of quantitative solubility data, an empirical, in-house determination is the most reliable approach. The isothermal shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Shake-Flask Methodology

This protocol provides a robust framework for determining the solubility in various organic solvents.

Step 1: Preparation

-

Select a range of solvents for testing. Based on the compound's structure, recommended solvents include:

-

Aprotic Polar: Tetrahydrofuran (THF), 1,4-Dioxane, Acetonitrile (ACN), N,N-Dimethylformamide (DMF)

-

Protic Polar: Isopropanol, Ethanol

-

Non-Polar: Toluene, Dichloromethane (DCM)

-

-

Ensure the boronic acid is a fine, homogenous powder to maximize surface area.

-

Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in separate sealed vials. An excess is critical to ensure equilibrium with the solid phase.

Step 2: Equilibration

-

Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

Step 3: Sample Preparation and Analysis

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solids.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted sample using a calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Step 4: Calculation

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Caption: Experimental Workflow for Solubility Determination.

Anticipated Solubility Trends

Based on the theoretical framework, the following solubility trends are anticipated:

Table 2: Predicted Solubility Ranking and Rationale

| Solvent Class | Predicted Solubility | Rationale |

| Aprotic Polar | High | Solvents like THF, Dioxane, and DMF can effectively solvate both the polar -B(OH)₂ group and the aromatic ring. |

| Chlorinated | High | As qualitatively reported, DCM is a good solvent, likely due to favorable interactions with the chlorinated ring. |

| Polar Protic | Moderate to High | Alcohols can hydrogen bond with the boronic acid, but their polarity may be less ideal for the lipophilic ring. |

| Non-Polar | Low to Moderate | Solvents like Toluene may dissolve the aromatic portion but will poorly solvate the polar boronic acid head. |

| Aqueous | Low | As qualitatively reported, the large, lipophilic substituted ring limits solubility in water.[5] |

Practical Implications for Synthetic Applications

Solvent Selection for Suzuki-Miyaura Coupling

The choice of solvent is critical for a successful Suzuki-Miyaura reaction. The ideal solvent system must:

-

Dissolve the boronic acid, the coupling partner (e.g., an aryl halide), and the catalyst.

-

Be compatible with the chosen base.

-

Facilitate the catalytic cycle.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. 1022922-16-2 (2-Chloro-5-(trifluoromethoxy)phenyl)boronic acid AKSci 9132FY [aksci.com]

- 4. chemwish.lookchem.com [chemwish.lookchem.com]

- 5. chembk.com [chembk.com]

- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Authored by: Dr. Evelyn Reed, Senior Application Scientist

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid

Introduction

This compound is a key building block in modern organic synthesis, particularly valued in the development of novel pharmaceuticals and advanced materials. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the construction of complex molecular architectures. The precise substitution pattern of a chloro group, a trifluoromethoxy group, and a boronic acid moiety on the phenyl ring imparts unique electronic and steric properties that are crucial for its reactivity and the characteristics of the resulting products.

A thorough understanding of the molecular structure is paramount for its effective application. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such compounds. This guide provides a comprehensive analysis of the expected multinuclear NMR data for this compound, drawing upon established principles and data from closely related analogues. We will delve into the intricacies of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy, offering insights into the influence of each substituent on the spectral parameters.

This document is intended for researchers, scientists, and drug development professionals who utilize fluorinated arylboronic acids and seek a deeper understanding of their characterization by NMR.

Predicted NMR Spectral Data and Interpretation

The following sections detail the predicted NMR spectral characteristics of this compound. These predictions are based on the analysis of structurally similar compounds, particularly the isomers of (trifluoromethoxy)phenylboronic acid, and established principles of NMR spectroscopy.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the phenyl ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the chloro and trifluoromethoxy groups and the electron-donating/withdrawing nature of the boronic acid group, which can vary depending on its protonation state and any intermolecular interactions.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | 7.8 - 8.0 | d | ³J(H3-H4) = 8-9 |

| H-4 | 7.2 - 7.4 | dd | ³J(H3-H4) = 8-9, ⁴J(H4-H6) = 2-3 |

| H-6 | 7.6 - 7.8 | d | ⁴J(H4-H6) = 2-3 |

Disclaimer: These are predicted values and may vary based on the solvent and concentration.

The proton ortho to the boronic acid group (H-6) is expected to be the most deshielded due to the anisotropic effect of the B(OH)₂ group. The proton between the chloro and trifluoromethoxy groups (H-4) will likely appear as a doublet of doublets due to coupling with both adjacent protons. The broad singlet corresponding to the B(OH)₂ protons is typically observed between 4 and 8 ppm and can be exchanged with D₂O.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework. The carbon atoms directly attached to electronegative substituents (Cl, OCF₃, B) will exhibit characteristic chemical shifts. Furthermore, the trifluoromethoxy group will introduce C-F couplings.

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |

| C-1 (C-B) | 130 - 135 | s | - |

| C-2 (C-Cl) | 135 - 140 | s | - |

| C-3 | 125 - 130 | s | - |

| C-4 | 115 - 120 | q | ³J(C-F) ≈ 2-4 |

| C-5 (C-OCF₃) | 148 - 152 | q | ²J(C-F) ≈ 30-40 |

| C-6 | 130 - 135 | s | - |

| -OCF₃ | 120 - 125 | q | ¹J(C-F) ≈ 255-260 |

The carbon of the trifluoromethoxy group will appear as a quartet with a large one-bond C-F coupling constant.[1][2] The carbon atom attached to this group (C-5) will also show a smaller quartet splitting due to two-bond coupling.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds.[3][4][5] For this compound, a single signal is expected for the three equivalent fluorine atoms of the -OCF₃ group.

Table 3: Predicted ¹⁹F NMR Chemical Shift

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OCF₃ | -58 to -62 | s |

The chemical shift of the -OCF₃ group is sensitive to the electronic environment of the aromatic ring.

¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is a powerful tool for studying the coordination environment of the boron atom in boronic acids.[6][7][8] A single, relatively broad signal is expected for the trigonal planar sp²-hybridized boron atom.

Table 4: Predicted ¹¹B NMR Chemical Shift

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| B(OH)₂ | +28 to +32 |

The chemical shift can be influenced by the solvent, pH, and the presence of diols, which can form boronate esters, resulting in a significant upfield shift to the range of +5 to +15 ppm, characteristic of a tetrahedral sp³-hybridized boron.[6][7][8]

Experimental Protocols

Sample Preparation for NMR Analysis

A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Analyte Purity: Ensure the sample of this compound is of high purity. Impurities can complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). For boronic acids, Acetone-d₆ is often a good choice as it can disrupt intermolecular hydrogen bonding.[2]

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a suitable internal standard, such as tetramethylsilane (TMS), for referencing the ¹H and ¹³C NMR spectra.

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

NMR Data Acquisition Workflow

The following workflow outlines the key steps for acquiring multinuclear NMR data.

Caption: Workflow for NMR sample preparation and multinuclear data acquisition.

Causality Behind Experimental Choices

-

Choice of Solvent: The choice of solvent is critical. Aprotic solvents like DMSO-d₆ or Acetone-d₆ are often preferred for boronic acids to minimize the exchange of the B(OH)₂ protons with the solvent, which can broaden the proton signals. Acetone-d₆ can also help to break down boroxine structures, which are common cyclic anhydrides of boronic acids.[2]

-

Decoupling in ¹³C NMR: Proton decoupling is essential during ¹³C NMR acquisition to simplify the spectrum by removing C-H couplings, resulting in sharp singlet signals for each unique carbon atom (unless coupled to fluorine).

-

Multinuclear Approach: A multinuclear NMR approach (¹H, ¹³C, ¹⁹F, ¹¹B) is necessary for the complete and unambiguous characterization of this compound. Each nucleus provides a unique and complementary piece of structural information.

Logical Relationships in Spectral Interpretation

The interpretation of the NMR data relies on understanding the relationships between the different spectral parameters and the molecular structure.

Caption: Logical flow for interpreting NMR data based on molecular structure.

Conclusion